molecular formula C14H18Cl2N2O2S B2905552 1-(3,4-dichlorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea CAS No. 2034590-25-3

1-(3,4-dichlorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea

Cat. No. B2905552
CAS RN: 2034590-25-3
M. Wt: 349.27
InChI Key: ZVDXSGKXYXGOLB-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea, also known as DMTU, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. In

Scientific Research Applications

1-(3,4-dichlorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea has been studied for its potential applications in various fields of scientific research. In medicine, 1-(3,4-dichlorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea has been shown to have antioxidant properties and may have a role in the treatment of diseases such as Alzheimer's and Parkinson's. In agriculture, 1-(3,4-dichlorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea has been used as a plant growth regulator and may have potential as a natural herbicide. In environmental science, 1-(3,4-dichlorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea has been studied for its ability to remove heavy metals from contaminated soil and water.

Mechanism of Action

1-(3,4-dichlorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea acts as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in the body. This scavenging activity helps to prevent oxidative stress, which is implicated in many diseases. 1-(3,4-dichlorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea also has the ability to chelate heavy metals, which helps to remove them from the body.
Biochemical and Physiological Effects:
1-(3,4-dichlorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea has been shown to have antioxidant properties, which may help to protect against oxidative stress in the body. It has also been shown to have neuroprotective effects and may have a role in the treatment of neurodegenerative diseases. Additionally, 1-(3,4-dichlorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea has been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-dichlorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea in lab experiments is its ability to scavenge ROS and RNS, which can help to prevent oxidative stress in cells. However, one limitation is that 1-(3,4-dichlorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea may interfere with other antioxidant systems in cells, which can make it difficult to interpret results.

Future Directions

There are several potential future directions for research on 1-(3,4-dichlorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea. One direction is to further explore its potential applications in medicine, particularly in the treatment of neurodegenerative diseases. Another direction is to investigate its potential as a plant growth regulator and natural herbicide. Additionally, further research could be done on its ability to remove heavy metals from contaminated soil and water.

Synthesis Methods

The synthesis of 1-(3,4-dichlorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea involves the reaction between 3,4-dichlorophenyl isocyanate and 4-methoxytetrahydro-2H-thiopyran-4-methanol. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure 1-(3,4-dichlorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(4-methoxythian-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O2S/c1-20-14(4-6-21-7-5-14)9-17-13(19)18-10-2-3-11(15)12(16)8-10/h2-3,8H,4-7,9H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDXSGKXYXGOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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